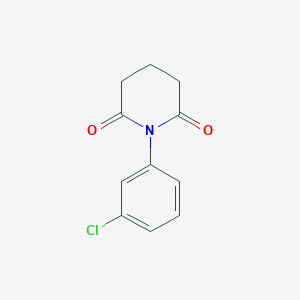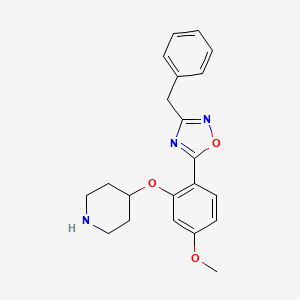
3-Benzyl-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, or antiviral agent.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-Benzyl-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The binding of the compound to these targets can modulate their activity, leading to the desired therapeutic effects. The pathways involved may include inhibition of enzyme activity, blocking of receptor signaling, or alteration of ion channel function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzyl-5-(4-hydroxyphenyl)-1,2,4-oxadiazole: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Benzyl-5-(4-chlorophenyl)-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of a methoxy group.
3-Benzyl-5-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group and the piperidin-4-yloxy moiety in 3-Benzyl-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole may confer unique properties, such as increased lipophilicity, enhanced binding affinity to specific targets, or improved pharmacokinetic profiles. These features can make the compound more effective in certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C21H23N3O3 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
3-benzyl-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H23N3O3/c1-25-17-7-8-18(19(14-17)26-16-9-11-22-12-10-16)21-23-20(24-27-21)13-15-5-3-2-4-6-15/h2-8,14,16,22H,9-13H2,1H3 |
Clé InChI |
OLKYMNVKCFWTPN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2=NC(=NO2)CC3=CC=CC=C3)OC4CCNCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



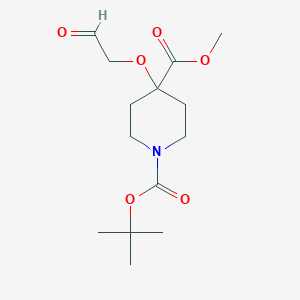
![5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B13881693.png)
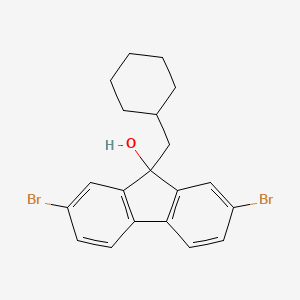

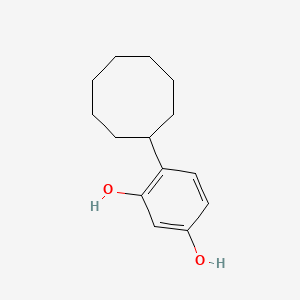

![2-[(3-Fluoropyridin-2-yl)amino]acetic acid](/img/structure/B13881735.png)
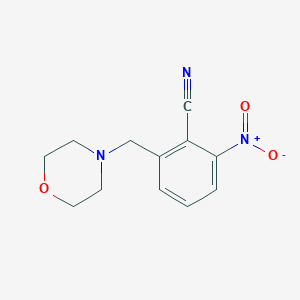
![2-[(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]ethanol](/img/structure/B13881745.png)

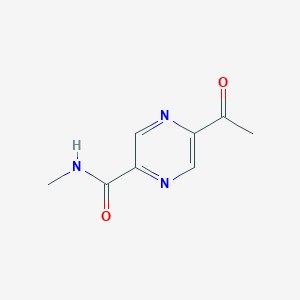
![Methyl 1-[(methylamino)carbonyl]piperidine-4-carboxylate](/img/structure/B13881757.png)
